Carebastine-d5

Description

Properties

IUPAC Name |

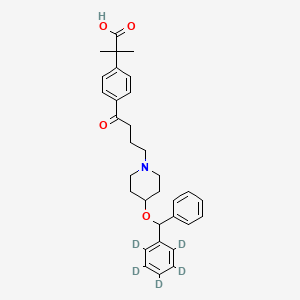

2-methyl-2-[4-[4-[4-[(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butanoyl]phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H37NO4/c1-32(2,31(35)36)27-17-15-24(16-18-27)29(34)14-9-21-33-22-19-28(20-23-33)37-30(25-10-5-3-6-11-25)26-12-7-4-8-13-26/h3-8,10-13,15-18,28,30H,9,14,19-23H2,1-2H3,(H,35,36)/i3D,5D,6D,10D,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHOVGYJHWQGCC-KILXEUBNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What are the chemical properties of Carebastine-d5?

An In-depth Technical Guide to the Chemical Properties of Carebastine-d5

Introduction

This compound is the deuterium-labeled analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[1] As a stable isotope-labeled compound, this compound serves as an invaluable internal standard for the quantification of Carebastine in biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3][4] Its use enhances the accuracy and precision of pharmacokinetic and metabolic studies of Ebastine and its active metabolite.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, and outlines the general experimental protocols for its characterization.

Chemical and Physical Properties

This compound is a deuterated form of Carebastine where five hydrogen atoms on the phenyl ring have been replaced by deuterium atoms.[2] This isotopic substitution results in a higher molecular weight compared to the unlabeled compound, which allows for its differentiation in mass spectrometric analyses.

Quantitative Data Summary

| Property | Value | References |

| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid | [2][3] |

| Synonyms | 4-[4-[4-(Diphenylmethoxy-d5)-1-piperidinyl]-1-oxobutyl]-α,α-dimethylbenzeneacetic Acid | |

| CAS Number | 1189661-02-6 | [5][1][2] |

| Molecular Formula | C₃₂H₃₂D₅NO₄ | [1][2][6] |

| Molecular Weight | 504.67 g/mol , 504.7 g/mol | [5][1][2][6] |

| Appearance | Solid, Off-White to Pale Yellow Solid | [5][2] |

| Purity | >99% deuterated forms (d1-d5), >90% | [2][7] |

| Solubility | Slightly soluble in Chloroform and Ethyl Acetate | [2] |

| Storage Conditions | 2-8°C in a well-closed container, -20°C | [5][4][7] |

| Shipping Conditions | Ambient temperature in a well-closed container | [5][7] |

Biological Activity

This compound is expected to retain the pharmacological activity of its non-deuterated counterpart, Carebastine. Carebastine is a potent and selective histamine H1 receptor antagonist with a reported Ki value of 75.86 nM.[2][3] It demonstrates inhibitory effects on histamine-induced contractions in isolated guinea pig trachea, with an IC50 of 120 nM.[2][8] Furthermore, at concentrations between 30 to 100 µM, it inhibits the release of histamine from rat peritoneal mast cells and human basophils.[2]

Metabolic Pathway of the Parent Compound, Ebastine

Carebastine is the primary active metabolite of Ebastine. The metabolic conversion of Ebastine is extensive and occurs primarily in the liver and small intestine.[9][10] The process is predominantly mediated by the cytochrome P450 enzyme system, with CYP2J2 and CYP3A4 playing crucial roles.[9][11] The metabolic cascade involves the hydroxylation of Ebastine to Hydroxyebastine, which is subsequently oxidized to form Carebastine.[9]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis and characterization of this compound are proprietary and not publicly available, a general workflow for the characterization of deuterated compounds can be outlined based on standard analytical techniques.

General Workflow for Characterization of Deuterated Compounds

The characterization of a deuterated compound like this compound typically involves a multi-step process to confirm its identity, purity, and the extent of deuterium incorporation.[12]

References

- 1. This compound | CAS 1189661-02-6 | LGC Standards [lgcstandards.com]

- 2. This compound | CAS 1189661-02-6 | Cayman Chemical | Biomol.com [biomol.com]

- 3. This compound | Benchchem [benchchem.com]

- 4. interpriseusa.com [interpriseusa.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Studies on the first-pass metabolism of ebastine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 12. resolvemass.ca [resolvemass.ca]

Technical Guide: Certificate of Analysis and Purity of Carebastine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Certificate of Analysis (CoA) and purity assessment of Carebastine-d5 (CAS No. 1189661-02-6).[1][2][3][4] this compound is the deuterated analog of Carebastine, the active carboxylic acid metabolite of the second-generation antihistamine, Ebastine.[3][4][5] As a stable isotope-labeled internal standard, its purity is critical for accurate quantification in pharmacokinetic and metabolic studies.

Certificate of Analysis Summary

A Certificate of Analysis for this compound provides key information regarding its identity, purity, and storage conditions. The following tables summarize typical data found on a CoA.

Table 1: General Information

| Parameter | Specification |

| Product Name | This compound |

| Chemical Name | 2-Methyl-2-(4-(4-(4-(phenyl(phenyl-d5)methoxy)piperidin-1-yl)butanoyl)phenyl)propanoic acid[1] |

| CAS Number | 1189661-02-6[1][2] |

| Molecular Formula | C₃₂H₃₂D₅NO₄[1][4] |

| Molecular Weight | 504.7 g/mol [1] |

| Appearance | Off-White to Pale Yellow Solid[4] |

| Storage | 2-8°C in a well-closed container[1][4] |

| Handling and Transit | 25-30°C in a well-closed container[1] |

Table 2: Quality Control and Purity Data

| Test | Method | Specification |

| Appearance | Visual Inspection | Conforms |

| Solubility | Not specified | - |

| Identity Confirmation | ¹H-NMR | Conforms to structure[1] |

| Identity Confirmation | Mass Spectrometry (MS) | Conforms to structure[1] |

| Chromatographic Purity | HPLC or LC-MS/MS | >90%[1] or >99.00%[6] |

| Isotopic Purity | Mass Spectrometry | Not specified |

Experimental Protocols

The following are detailed methodologies representative of those used to assess the purity and identity of this compound. These protocols are based on established analytical techniques for Carebastine and its analogs.[7][8]

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate this compound from any potential impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: BDS Hypersil C18, 50 mm × 4.6 mm, 5µm particle size.[7]

-

Mobile Phase: A gradient mixture of acetonitrile and water (containing 0.1% formic acid).

-

Flow Rate: 0.6 mL/min.[7]

-

Column Temperature: 30°C.

-

Detection Wavelength: 252 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or a mixture of methanol and water.[7] This stock is then diluted to an appropriate concentration for analysis.

-

Data Analysis: The chromatographic purity is calculated by dividing the peak area of this compound by the total peak area of all components in the chromatogram, expressed as a percentage.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Identity and Isotopic Purity

LC-MS/MS provides a highly specific and sensitive method for confirming the identity and assessing the isotopic purity of this compound.

-

Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Conditions: The same conditions as described for the HPLC method can be used.

-

Mass Spectrometer Parameters:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).[8]

-

Multiple Reaction Monitoring (MRM): The transition of the protonated molecular ion [M+H]⁺ of this compound to a specific product ion is monitored. For this compound, a potential transition would be m/z 505.4 → 233.2.[8]

-

Data Analysis: The presence of the correct precursor and product ions confirms the identity of the compound. Isotopic purity is assessed by examining the mass spectrum for the presence of non-deuterated Carebastine (m/z 500.3) and other isotopic variants.[8]

-

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy for Structural Confirmation

¹H-NMR spectroscopy is used to confirm the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Sample Preparation: A small amount of the this compound standard is dissolved in the deuterated solvent.

-

Data Analysis: The resulting spectrum is analyzed for the characteristic chemical shifts, coupling constants, and integration values of the protons in the molecule. The absence or significant reduction of signals corresponding to the deuterated phenyl group confirms the isotopic labeling.

Visualizations

The following diagrams illustrate the analytical workflow and the relationship between Ebastine, Carebastine, and this compound.

Caption: Analytical workflow for this compound.

Caption: Relationship of this compound.

References

- 1. cleanchemlab.com [cleanchemlab.com]

- 2. This compound | CAS No- 1189661-02-6 | Simson Pharma Limited [simsonpharma.com]

- 3. This compound | CAS 1189661-02-6 | LGC Standards [lgcstandards.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. This compound - Immunomart [immunomart.org]

- 6. glpbio.com [glpbio.com]

- 7. ijpsdronline.com [ijpsdronline.com]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

In-Depth Technical Guide: Synthesis and Isotopic Labeling of Carebastine-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic labeling of Carebastine-d5, a deuterated analog of Carebastine. Carebastine is the active metabolite of the second-generation antihistamine, Ebastine. The inclusion of five deuterium atoms in the Carebastine molecule makes this compound an ideal internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based assays.

This document details the synthetic pathway, experimental protocols, and relevant quantitative data. It also includes visualizations of the synthetic workflow and the metabolic pathway of the parent drug, Ebastine, to provide a complete scientific context.

Synthetic Strategy Overview

The synthesis of this compound involves a multi-step process culminating in the formation of the target molecule. The key strategic element is the introduction of the deuterium atoms at a specific position within the molecule. The isotopic labeling is achieved by utilizing a deuterated precursor early in the synthesis. The overall synthetic route can be conceptually divided into three main stages:

-

Preparation of the Deuterated Intermediate: Synthesis of 4-(diphenylmethoxy-d5)piperidine. This stage is critical as it incorporates the deuterium atoms into a key structural moiety.

-

Synthesis of the Side Chain: Preparation of methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate.

-

Final Coupling and Hydrolysis: Alkylation of the deuterated piperidine intermediate with the synthesized side chain, followed by hydrolysis of the resulting ester to yield this compound.

Experimental Protocols

Stage 1: Synthesis of 4-(diphenylmethoxy-d5)piperidine

This stage involves the preparation of the deuterated benzhydrol intermediate followed by its reaction with 4-hydroxypiperidine.

2.1.1. Synthesis of Diphenylmethanol-d5 (Benzhydrol-d5)

The synthesis of diphenylmethanol-d5 is achieved through the reduction of a deuterated benzophenone precursor.

-

Reaction: Reduction of Benzophenone-d10 with Sodium Borohydride.

-

Procedure:

-

In a round-bottom flask, dissolve 5.5 g of benzophenone-d10 in 50 mL of methanol and cool the solution in an ice bath.

-

Slowly add 1.0 g of sodium borohydride to the cooled solution over a period of 10 minutes.

-

After the initial vigorous reaction subsides, attach a reflux condenser and heat the mixture on a steam bath for 30 minutes.

-

Cool the reaction mixture in an ice bath and acidify with 6M HCl.

-

Extract the product with diethyl ether (2 x 50 mL).

-

Wash the combined organic layers with water, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield diphenylmethanol-d5.

-

The crude product can be purified by recrystallization from hexanes.

-

2.1.2. Synthesis of 4-(diphenylmethoxy-d5)piperidine

-

Reaction: Etherification of 4-hydroxypiperidine with Diphenylmethanol-d5.

-

Procedure:

-

In a flask equipped with a thermometer and condenser, combine 42.0 g of diphenylmethanol-d5, 25.25 g of 4-hydroxypiperidine, and 49.4 g of p-toluenesulfonic acid monohydrate.

-

Heat the mixture to 155-160 °C under vacuum until the evolution of water ceases[1].

-

Cool the resulting glassy residue and partition it between 500 mL of diethyl ether and 200 mL of 2 N aqueous sodium hydroxide[1].

-

Separate the ethereal layer, wash with water and saturated aqueous sodium chloride, dry over anhydrous sodium sulfate, and evaporate the solvent to yield 4-(diphenylmethoxy-d5)piperidine.

-

Stage 2: Synthesis of Methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate

This side chain is synthesized via a Friedel-Crafts acylation.

-

Reaction: Friedel-Crafts acylation of methyl 2-phenyl-2-methylpropanoate with 4-chlorobutyryl chloride.

-

Procedure:

-

To a solution of methyl 2-phenyl-2-methylpropanoate in a suitable solvent (e.g., dichloromethane), add a Lewis acid catalyst (e.g., aluminum chloride) at 0 °C.

-

Slowly add 4-chlorobutyryl chloride to the reaction mixture.

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Quench the reaction with ice water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography.

-

Stage 3: Final Coupling and Hydrolysis to Yield this compound

-

Reaction: N-alkylation of 4-(diphenylmethoxy-d5)piperidine followed by ester hydrolysis.

-

Procedure:

-

Combine 4-(diphenylmethoxy-d5)piperidine, methyl 2-(4-(4-chlorobutanoyl)phenyl)-2-methylpropanoate, and a base (e.g., potassium carbonate) in a suitable solvent (e.g., DMF).

-

Heat the reaction mixture until the starting materials are consumed (monitored by TLC).

-

Cool the reaction mixture, add water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the methyl ester of this compound.

-

Dissolve the crude ester in a mixture of methanol and water.

-

Add a base (e.g., sodium hydroxide) and reflux the mixture for one hour.

-

After cooling, remove the methanol under reduced pressure.

-

Acidify the aqueous solution to a pH of approximately 2.3 and extract with chloroform.

-

Dry the organic layer, filter, and evaporate the solvent to yield this compound.

-

Quantitative Data

The following table summarizes key quantitative data for the synthesis of this compound. Please note that yields and purity are representative and may vary based on experimental conditions and scale.

| Parameter | Value | Reference |

| This compound | ||

| Molecular Formula | C₃₂H₃₂D₅NO₄ | |

| Molecular Weight | 504.67 g/mol | |

| Isotopic Purity | >98% | |

| Diphenylmethanol-d5 | ||

| Yield (from Benzophenone-d10) | Typically high (>90%) | Based on standard reductions |

| 4-(diphenylmethoxy)piperidine | ||

| Melting Point | 56 °C | [1] |

| Carebastine (unlabeled) | ||

| Melting Point | 178-180 °C |

Visualizations

Synthetic Workflow of this compound

Caption: Synthetic workflow for this compound.

Metabolic Pathway of Ebastine to Carebastine

Caption: Metabolic pathway of Ebastine.

Conclusion

The synthesis of this compound is a well-defined process that leverages established organic chemistry reactions. The critical step of isotopic labeling is efficiently achieved through the use of a deuterated starting material, ensuring high levels of deuterium incorporation in the final product. This technical guide provides researchers and drug development professionals with the necessary information to synthesize and utilize this compound as a reliable internal standard for bioanalytical applications, thereby supporting the development and regulatory submission of Ebastine-containing pharmaceutical products.

References

A Technical Guide to Carebastine-d5: Sourcing and Experimental Applications

For researchers and professionals in drug development, Carebastine-d5 serves as a critical tool for pharmacokinetic and metabolism studies of Carebastine, a potent second-generation antihistamine. This guide provides an in-depth overview of this compound, including supplier information, and detailed experimental protocols for its application in allergy and angiogenesis research.

Supplier and Ordering Information

This compound is a deuterated form of Carebastine, used as an internal standard in mass spectrometry-based quantification.[1][2] Several suppliers offer this compound, typically as a solid with high purity. When ordering, it is crucial to request a certificate of analysis to ensure the product's quality and isotopic enrichment.[3]

| Supplier | Product Number | CAS Number | Molecular Formula | Molecular Weight | Purity | Available Quantities |

| BOC Sciences | BLP-011831 | 1189661-02-6 | C32H32D5NO4 | 504.67 g/mol | Inquire | Inquire |

| Cayman Chemical | 30755 | 1189661-02-6 | C32H32D5NO4 | 504.7 g/mol | >99% deuterated forms (d1-d5) | 1 mg |

| Simson Pharma Limited | Inquire | 1189661-02-6 | C32H32D5NO4 | 504.67 g/mol | Inquire | Inquire |

| GlpBio | GC47040 | 1189661-02-6 | C32H32D5NO4 | Inquire | Inquire | 1 mg |

| Pharmaffiliates | Inquire | 1189661-02-6 | C32H32D5NO4 | 504.67 g/mol | Inquire | Inquire |

| MedchemExpress | HY-121356S | 1189661-02-6 | Inquire | Inquire | Inquire | 1 mg, 10 mg |

| APExBIO | BA5410 | 90729-42-3 (unlabeled) | Inquire | Inquire | Inquire | 5 mg, 10 mg, 25 mg |

Mechanism of Action: Dual Antihistaminic and Anti-Angiogenic Properties

Carebastine, the active metabolite of Ebastine, is primarily known as a selective histamine H1 receptor antagonist.[4][5] By blocking the H1 receptor, Carebastine mitigates allergic responses such as itching, swelling, and increased mucus production.[4]

Beyond its antihistaminic effects, Carebastine exhibits significant anti-angiogenic properties.[6][7] It has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation of endothelial cells.[6][7] This action is mediated through the inhibition of VEGF Receptor 2 (VEGFR-2) and subsequent downstream signaling pathways, including the phosphorylation of Akt.[7]

Signaling Pathway of Histamine H1 Receptor Antagonism by Carebastine

Caption: Carebastine blocks the histamine H1 receptor, inhibiting the Gq/11-PLC pathway.

Signaling Pathway of Carebastine's Anti-Angiogenic Effect

Caption: Carebastine inhibits VEGFR-2, blocking the PI3K/Akt signaling pathway.

Experimental Protocols

The following protocols are foundational for investigating the biological effects of Carebastine.

Cell Proliferation Assay (WST-1 Method)

This assay quantifies cell proliferation and viability based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells.

Methodology:

-

Seed cells in a 96-well plate at a density of 4 × 10³ cells/well in 100 µL of culture medium.[8]

-

Incubate the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.[8]

-

Treat the cells with various concentrations of Carebastine and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of WST-1 reagent to each well.[8]

-

Incubate the plate for 1-4 hours at 37°C.[9]

-

Shake the plate thoroughly for 1 minute on a shaker.[8]

-

Measure the absorbance at 450 nm using a microplate reader.[9] A reference wavelength greater than 600 nm is recommended.[8]

Chemotaxis Assay (Boyden Chamber Method)

This assay assesses the ability of Carebastine to inhibit cell migration towards a chemoattractant.

Methodology:

-

Culture cells to 80-90% confluency. The day before the experiment, resuspend the cells in starvation medium and incubate overnight.[10]

-

On the day of the experiment, adjust the cell concentration to 1 x 10⁶ viable cells/mL in starvation medium.[10]

-

Add 150 µL of starvation medium (negative control), a known chemoattractant (positive control), or the chemoattractant mixed with various concentrations of Carebastine to the lower wells of the Boyden chamber.[10]

-

Place the filter membrane (e.g., 5 µm pore size) over the lower wells.[11]

-

Add 25 µL of the cell suspension to the top of each well on the filter.[11]

-

Incubate the plate for approximately 2-4 hours at 37°C in a humidified incubator.[10][11]

-

After incubation, gently remove the filter.

-

Fix and stain the cells that have migrated to the underside of the filter.

-

Count the migrated cells in several fields of view using a microscope.

In Vitro Angiogenesis (Tube Formation) Assay

This assay evaluates the effect of Carebastine on the ability of endothelial cells to form capillary-like structures.

Methodology:

-

Thaw a basement membrane extract (e.g., Matrigel) at 4°C overnight.[12]

-

Coat the wells of a 96-well plate with 50-100 µL of the cold basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.[12]

-

Harvest endothelial cells (e.g., HUVECs) and resuspend them in medium containing various concentrations of Carebastine and a pro-angiogenic factor like VEGF.

-

Seed 1 x 10⁴ - 1.5 x 10⁴ cells per well onto the solidified matrix.

-

Incubate the plate for 4-24 hours at 37°C.

-

Visualize the tube formation using a microscope and capture images.

-

Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of branches.

Western Blot for VEGFR-2 and Akt Phosphorylation

This technique is used to determine if Carebastine inhibits the phosphorylation of key signaling proteins in the angiogenesis pathway.

Methodology:

-

Culture endothelial cells and starve them in serum-free medium for 18-20 hours.

-

Pre-treat the cells with various concentrations of Carebastine for a specified time.

-

Stimulate the cells with VEGF (e.g., 100 ng/mL) for a short period (e.g., 5-10 minutes) to induce receptor phosphorylation.[13][14]

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer to extract proteins.[13]

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR2) and phosphorylated Akt (p-Akt). Also, probe separate blots with antibodies for total VEGFR-2 and total Akt to serve as loading controls.[13][15]

-

Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software to determine the relative levels of phosphorylation.[13]

This technical guide provides a comprehensive starting point for researchers working with this compound. By understanding its sourcing, dual mechanism of action, and the detailed protocols for its investigation, scientists can effectively utilize this compound in their studies of allergic diseases and angiogenesis.

References

- 1. This compound | CAS 1189661-02-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. glpbio.com [glpbio.com]

- 3. This compound | CAS No- 1189661-02-6 | Simson Pharma Limited [simsonpharma.com]

- 4. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 5. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Anti-angiogenic activity of carebastine: a plausible mechanism affecting airway remodelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. WST-1 Assay Protocol for Cell Proliferation and Viability - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 9. youtube.com [youtube.com]

- 10. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. timothyspringer.org [timothyspringer.org]

- 12. documents.thermofisher.com [documents.thermofisher.com]

- 13. researchgate.net [researchgate.net]

- 14. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Pharmacokinetics and metabolism of Carebastine

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Carebastine

Introduction

Carebastine is the pharmacologically active carboxylic acid metabolite of ebastine, a second-generation histamine H1 receptor antagonist.[1][2][3] Following oral administration, ebastine undergoes extensive and rapid first-pass metabolism to form carebastine, which is primarily responsible for the antihistaminic effects.[4][5][6] This guide provides a comprehensive overview of the pharmacokinetics, metabolism, and relevant experimental methodologies for carebastine, tailored for researchers and drug development professionals.

Pharmacokinetics

The pharmacokinetic profile of carebastine has been characterized following the oral administration of its parent drug, ebastine. Plasma levels of unchanged ebastine are typically negligible or undetectable, making the pharmacokinetics of carebastine the central focus.[7][8]

Absorption

Ebastine is rapidly absorbed after oral administration and is extensively metabolized to carebastine during its first pass through the liver.[4][5][9] The pharmacokinetics of carebastine are generally linear over the typical therapeutic dose range.[4][5][10] Food intake does not significantly affect the gastrointestinal absorption of ebastine but can lead to a 1.5 to 2.0-fold increase in the plasma levels (Cmax) and AUC of carebastine, though this does not alter the time to peak concentration (Tmax) or clinical effect.[8][10][11]

Distribution

Carebastine exhibits a high volume of distribution, with reported values of 89.5 L and 123 L.[10] Both ebastine and carebastine are highly bound to plasma proteins, with a binding rate of approximately 98%.[12]

Metabolism

The biotransformation of ebastine is a sequential process involving multiple metabolites and key cytochrome P450 (CYP) enzymes. Ebastine is first metabolized to intermediate metabolites, including hydroxyebastine and desalkylebastine.[13][14] Hydroxyebastine is then further metabolized to the main active metabolite, carebastine.[13][14]

The primary enzymes involved in this metabolic cascade are CYP3A4 and CYP2J2.[6][13]

-

CYP3A4 is the main enzyme responsible for the N-dealkylation of ebastine, hydroxyebastine, and carebastine.[13]

-

CYP2J2 primarily mediates the hydroxylation of ebastine to hydroxyebastine.[13] Both CYP2J2 and CYP3A4 contribute to the subsequent formation of carebastine from hydroxyebastine.[13]

Studies in human liver microsomes have shown that carebastine is metabolically more stable than both ebastine and hydroxyebastine.[13]

Excretion

The primary route of excretion for carebastine is via the kidneys.[10] However, the urinary excretion of unchanged carebastine is low, accounting for only 1.3-1.8% of the administered dose over 72 hours, indicating that it is extensively cleared by further metabolism.[8][10] The elimination half-life of carebastine ranges from approximately 10 to 19 hours.[4][10]

Data Presentation

Pharmacokinetic Parameters of Carebastine

The following table summarizes key pharmacokinetic parameters for carebastine after single oral doses of ebastine in healthy adult volunteers.

| Parameter | 10 mg Ebastine Dose | 50 mg Ebastine Dose | Fasting (10 mg) | Fed (10 mg) |

| Tmax (h) | 2.6 - 5.7[10] | 4 - 6 | 5.00 ± 2.00[15] | 6.14 ± 2.0[15] |

| Cmax (ng/mL) | 90 - 120[10] (112) | 388 | 143 ± 68.4[15] | 176 ± 68.4[15] |

| t½ (h) | 10.6 ± 2.6[4] | 12.5 ± 1.9[4] | 17.4 ± 4.97[15] | 20.0 ± 4.97[15] |

| AUC (mg/L·h) | 1.75 - 2.94[10] | N/A | N/A | N/A |

| Vd (L) | 89.5 - 123[10] | N/A | N/A | N/A |

Note: Values are presented as range or mean ± standard deviation where available. Data is compiled from multiple studies and variations may exist due to different study designs and analytical methods.

Role of Cytochrome P450 Isoforms in Metabolism

This table details the intrinsic clearance (CLint) of ebastine and its metabolites by specific CYP450 enzymes, highlighting their relative contributions.

| Metabolic Reaction | Substrate | Product | Primary Enzyme(s) | Intrinsic Clearance (CLint) (μL/min/pmol P450) |

| N-dealkylation | Ebastine | Desalkylebastine | CYP3A4 | 0.44[13] |

| N-dealkylation | Hydroxyebastine | Desalkylebastine | CYP3A4 | 1.05[13] |

| N-dealkylation | Carebastine | Desalkylebastine | CYP3A4 | 0.16[13] |

| Hydroxylation | Ebastine | Hydroxyebastine | CYP2J2 | 0.45[13] |

Experimental Protocols

Determination of Plasma Concentrations

A sensitive and specific high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly employed for the simultaneous determination of ebastine and carebastine in human plasma.[15][16][17]

-

Sample Preparation: Plasma samples are typically prepared using solid-phase extraction (SPE)[16][17] or protein precipitation.[15]

-

Chromatographic Separation: Separation is achieved on a reverse-phase column, such as a Cyano[16] or Synergi Hydro-RP column.[15] The mobile phase often consists of a gradient or isocratic mixture of acetonitrile, methanol, and an ammonium acetate buffer.[15][16]

-

Detection: Detection is performed using a triple-quadrupole mass spectrometer operating in positive ionization mode with multiple reaction monitoring (MRM).[15][18]

-

Quantification: The method allows for accurate quantification over a concentration range of approximately 0.01-8.0 ng/mL for ebastine and 1.0-300 ng/mL for carebastine.[15] The lower limit of quantification (LLOQ) is typically around 0.1 ng/mL for ebastine and 0.2 ng/mL for carebastine.[18]

In Vitro Metabolism Studies

The characterization of enzymes responsible for carebastine formation and metabolism is conducted using in vitro systems.

-

System: The primary systems used are human liver microsomes (HLMs) and cDNA-expressed recombinant human cytochrome P450 enzymes.[13]

-

Incubation: Substrates (ebastine, hydroxyebastine, or carebastine) are incubated with the enzyme systems in the presence of necessary cofactors like NADPH.

-

Reaction Phenotyping: To identify the specific P450 isoforms involved, chemical inhibition studies are performed. Isoform-selective inhibitors (e.g., ketoconazole for CYP3A, astemizole for CYP2J2/CYP3A4) are added to the incubation mixture to observe their effect on metabolite formation.[13]

-

Kinetic Analysis: Michaelis-Menten kinetics are determined to calculate parameters such as Km, Vmax, and intrinsic clearance (CLint), which helps in understanding the efficiency of the metabolic reactions.[13]

Conclusion

Carebastine, the active metabolite of ebastine, is central to the drug's therapeutic effect. It is formed rapidly and extensively following oral administration of ebastine, with its pharmacokinetics being linear and predictable. The metabolism is well-defined, with major roles for CYP3A4 and CYP2J2 in the sequential biotransformation pathway. Carebastine exhibits a long elimination half-life, supporting once-daily dosing of the parent drug. A thorough understanding of its pharmacokinetic and metabolic profile is critical for predicting drug-drug interactions, assessing safety in special populations, and guiding further development of antihistamine therapies.

References

- 1. apexbt.com [apexbt.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. glpbio.com [glpbio.com]

- 4. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 10. researchgate.net [researchgate.net]

- 11. cdn.osudpotro.com [cdn.osudpotro.com]

- 12. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Simultaneous determination of the histamine H1-receptor antagonist ebastine and its two metabolites, carebastine and hydroxyebastine, in human plasma using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. ijpsdronline.com [ijpsdronline.com]

- 18. researchgate.net [researchgate.net]

The Central Role of Carebastine: An In-depth Technical Guide to the Active Metabolite of Ebastine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ebastine, a second-generation H1 receptor antagonist, serves as a prodrug that is rapidly and extensively metabolized to its pharmacologically active carboxylic acid metabolite, carebastine.[1][2][3] This technical guide delineates the pivotal role of carebastine in the clinical efficacy of ebastine, providing a comprehensive overview of its pharmacokinetics, pharmacodynamics, and the metabolic pathways governing its formation. Detailed experimental protocols for the quantification of ebastine and carebastine are provided, alongside a summary of key quantitative data and visual representations of the metabolic and signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.

Introduction: From Prodrug to Potent Antihistamine

Ebastine is a well-established second-generation antihistamine utilized for the management of allergic conditions such as allergic rhinitis and chronic idiopathic urticaria.[2][4] Upon oral administration, ebastine undergoes near-complete first-pass metabolism, resulting in negligible plasma concentrations of the parent drug.[1][5][6] The primary contributor to the antihistaminic and antiallergic effects observed clinically is its active metabolite, carebastine.[1][5][7] Understanding the transformation of ebastine to carebastine and the subsequent pharmacological actions of carebastine is crucial for optimizing therapeutic strategies and for the development of future antiallergic agents.

Metabolic Pathway of Ebastine to Carebastine

The biotransformation of ebastine to carebastine is a sequential metabolic process primarily occurring in the liver. This conversion involves two main steps: hydroxylation followed by oxidation.

Key Enzymes in Ebastine Metabolism

In vitro studies using human liver microsomes have identified the key cytochrome P450 (CYP) enzymes responsible for the metabolism of ebastine.[8][9]

-

CYP2J2: This enzyme is primarily responsible for the initial hydroxylation of ebastine to hydroxyebastine.[8][9]

-

CYP3A4: This enzyme plays a major role in the N-dealkylation of ebastine and its metabolites to form desalkylebastine. It also contributes to the conversion of hydroxyebastine to carebastine.[8][9]

-

CYP3A5: This enzyme also contributes to the dealkylation of ebastine and hydroxyebastine to a lesser extent.[8]

The major metabolic pathway leading to the formation of the active metabolite carebastine involves the initial hydroxylation of ebastine to hydroxyebastine, which is then further metabolized to carebastine.[10][11]

Pharmacokinetics of Carebastine

Following oral administration of ebastine, carebastine is the principal active compound detected in plasma.[6] The pharmacokinetic profile of carebastine is characterized by rapid absorption and a long elimination half-life, which supports once-daily dosing.[12]

Plasma Concentration and Half-Life

Studies in healthy volunteers have demonstrated a dose-proportional increase in the maximum plasma concentration (Cmax) and the area under the plasma concentration-time curve (AUC) of carebastine following single oral doses of ebastine.[1][5]

| Ebastine Dose (mg) | Mean Cmax of Carebastine (ng/mL) | Time to Cmax (Tmax) (hours) | Apparent Half-life (t½) (hours) |

| 5 | 40 | 4-6 | 13.8 - 15.3 |

| 10 | 112 | 4-6 | 13.8 - 15.3 |

| 20 | 195 | 4-6 | 13.8 - 15.3 |

| 40 | 388 | 4-6 | 13.8 - 15.3 |

Table 1: Pharmacokinetic Parameters of Carebastine after Single Oral Doses of Ebastine in Healthy Subjects.[1][5]

Repeated administration of ebastine leads to a steady state of carebastine plasma concentrations by day 4, with a 1.6 to 1.7-fold increase in Cmax compared to the first dose.[1][5] Food intake does not significantly affect the pharmacokinetics of ebastine and its conversion to carebastine.[1][5] In children aged 6 to 12 years, the mean plasma elimination half-life of carebastine ranged from 10 to 14 hours.[13]

Pharmacodynamics of Carebastine

Carebastine is a potent and selective histamine H1 receptor antagonist, which is responsible for the therapeutic effects of ebastine.[12][14]

H1 Receptor Antagonism

Carebastine exhibits a high affinity for the H1 receptor, demonstrating significantly greater histamine blockade activity than its parent compound, ebastine.[15][16] In vitro studies have shown that carebastine has a pA2 value of 8.7 in competitive antagonism assays, indicating high potency.[17]

Anti-inflammatory and Anti-angiogenic Properties

Beyond its primary role as an H1 receptor antagonist, carebastine has demonstrated additional pharmacological activities that may contribute to its overall therapeutic benefit.

-

Inhibition of Inflammatory Mediator Release: In vitro, both ebastine and carebastine have been shown to inhibit the release of inflammatory mediators such as leukotrienes (LTC4/D4) and prostaglandin D2 (PGD2) from human nasal polyp cells.[17][18]

-

Anti-angiogenic Activity: Carebastine has been shown to inhibit vascular endothelial growth factor (VEGF)-induced proliferation, migration, and angiogenesis of human umbilical vein endothelial cells (HUVECs) and human pulmonary artery endothelial cells (HPAECs) in a dose-dependent manner.[14][19] This anti-angiogenic effect is thought to be mediated, at least in part, through the H1 receptor.[19]

Experimental Protocols

Accurate quantification of ebastine and carebastine in biological matrices is essential for pharmacokinetic and pharmacodynamic studies. The most commonly employed and validated method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Quantification of Ebastine and Carebastine in Human Plasma by LC-MS/MS

This protocol provides a general framework for the simultaneous determination of ebastine and its active metabolite carebastine in human plasma.

5.1.1. Sample Preparation (Protein Precipitation) [20]

-

To a 200 µL aliquot of human plasma, add an appropriate internal standard solution (e.g., deuterated ebastine and carebastine).

-

Add a protein precipitating agent, such as methanol or acetonitrile, to the plasma sample. A common ratio is 3:1 (v/v) of precipitant to plasma.

-

Vortex the mixture vigorously for approximately 1-2 minutes to ensure complete protein precipitation.

-

Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 5-10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube for analysis.

5.1.2. Chromatographic Conditions [20]

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP 80A, 4 µm, 50 mm × 2.0 mm).

-

Mobile Phase: A gradient elution using a two-solvent system is typically employed.

-

Mobile Phase A: 0.1% formic acid in 5 mM ammonium acetate in water.

-

Mobile Phase B: Methanol or acetonitrile.

-

-

Flow Rate: A flow rate of 0.4 mL/min is often used.

-

Injection Volume: Typically 5-10 µL.

5.1.3. Mass Spectrometric Conditions [20][21]

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ebastine: m/z 470.7 → 167.1

-

Carebastine: m/z 500.6 → 167.1

-

Internal Standards (example): Terfenadine m/z 472.7 → 436.0

-

5.1.4. Method Validation

The method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, and stability.

Conclusion

Carebastine is the principal active entity responsible for the antihistaminic and antiallergic effects of ebastine. The rapid and extensive conversion of the prodrug ebastine to its active metabolite, carebastine, results in a favorable pharmacokinetic profile characterized by a rapid onset and long duration of action. The potent H1 receptor antagonism of carebastine, coupled with its anti-inflammatory and anti-angiogenic properties, underscores its central role in the therapeutic efficacy of ebastine. A thorough understanding of the metabolism, pharmacokinetics, and pharmacodynamics of carebastine is paramount for both clinical practice and the ongoing development of novel antiallergic therapies.

References

- 1. Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ebastine: an update of its use in allergic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scilit.com [scilit.com]

- 5. (Open Access) Pharmacokinetics of the H1-receptor antagonist ebastine and its active metabolite carebastine in healthy subjects. (1994) | T Yamaguchi | 48 Citations [scispace.com]

- 6. researchgate.net [researchgate.net]

- 7. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pgrc.inje.ac.kr [pgrc.inje.ac.kr]

- 10. 2024.sci-hub.se [2024.sci-hub.se]

- 11. Myocardial pharmacokinetics of ebastine, a substrate for cytochrome P450 2J, in rat isolated heart - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 13. Pharmacokinetics and pharmacodynamics of ebastine in children - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Carebastine | 90729-42-3 | Benchchem [benchchem.com]

- 16. A preclinical overview of ebastine. Studies on the pharmacological properties of a novel histamine H1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dovepress.com [dovepress.com]

- 18. Ebastine in the light of CONGA recommendations for the development of third-generation antihistamines - PMC [pmc.ncbi.nlm.nih.gov]

- 19. publications.ersnet.org [publications.ersnet.org]

- 20. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Carebastine-d5

This technical guide provides comprehensive information on this compound, a deuterated analog of Carebastine. The document covers its chemical identity, physicochemical properties, and its primary application as an internal standard in analytical methodologies. Furthermore, it delves into the pharmacological context of its non-deuterated counterpart, Carebastine, including its mechanism of action, signaling pathways, and pharmacokinetics, which is essential for researchers utilizing this compound in their studies.

Core Data Presentation

Physicochemical Properties and Identification

| Parameter | Value | Reference |

| Chemical Name | 4-[4-[4-(phenyl-d5)-phenylmethoxy)-1-piperidinyl]-1-oxobutyl]-alpha,alpha-dimethyl benzeneacetic acid | [1] |

| CAS Number | 1189661-02-6 | [1][2][3] |

| Molecular Formula | C₃₂H₃₂D₅NO₄ | [1][2] |

| Molecular Weight | 504.7 g/mol | [1][2] |

| Purity | >99% deuterated forms (d1-d5) | [1] |

| Formulation | A solid | [1] |

| Solubility | Chloroform: slightly soluble, Ethyl Acetate: slightly soluble | [1] |

| Unlabelled CAS No. | 90729-42-3 (Carebastine) | [2][4] |

Pharmacokinetic Parameters of Carebastine (Active Metabolite of Ebastine)

| Parameter | Value (after oral administration of Ebastine) | Condition | Reference |

| Tmax (Time to Maximum Concentration) | 4.0 to 5.0 h | Single and repeated administration | [5] |

| Elimination Half-life (t½) | 10.6 ± 2.6 h | 10 mg dose of ebastine | [6] |

| 12.5 ± 1.9 h | 50 mg dose of ebastine | [6] | |

| 26.12 ± 23.39 h | Young subjects, Day 5 | [5] | |

| Cmax (Maximum Plasma Concentration) | 143 ± 68.4 ng/mL | 10 mg single oral dose of ebastine | [7] |

| Metabolism | Formed from its prodrug, Ebastine, primarily by cytochrome P450 enzymes CYP3A4 and CYP2J2. | [4][8] |

Mechanism of Action and Signaling Pathways of Carebastine

Carebastine is the active metabolite of Ebastine and functions as a potent and selective histamine H1 receptor antagonist.[4][9][10] Its mechanism of action extends beyond H1-receptor blockade to include anti-inflammatory and anti-angiogenic effects.

Histamine H1 Receptor Antagonism

Carebastine selectively binds to histamine H1 receptors, preventing the action of endogenous histamine. This blockade alleviates allergic symptoms such as itching, swelling, and increased mucus production.[11]

Caption: Antagonistic action of Carebastine on the Histamine H1 receptor.

Anti-Angiogenic and Anti-inflammatory Pathways

Carebastine has been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and angiogenesis of endothelial cells.[9] This is achieved by blocking the VEGF-dependent phosphorylation of its receptor, VEGFR-2, and the downstream Akt kinase. Additionally, Carebastine can suppress the expression of macrophage migration inhibitory factor (MIF) and decrease the production of chemokines such as CCL2 and CCL5 in human nasal epithelial cells.[1][9] It also inhibits the release of prostaglandin D2 (PGD2) and leukotriene C4/D4.[12]

References

- 1. This compound | CAS 1189661-02-6 | Cayman Chemical | Biomol.com [biomol.com]

- 2. This compound | CAS 1189661-02-6 | LGC Standards [lgcstandards.com]

- 3. This compound | CAS No- 1189661-02-6 | Simson Pharma Limited [simsonpharma.com]

- 4. caymanchem.com [caymanchem.com]

- 5. Effect of age and gender on the pharmacokinetics of ebastine after single and repeated dosing in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The pharmacokinetics, antihistamine and concentration-effect relationship of ebastine in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of ebastine, hydroxyebastine, and carebastine metabolism by human liver microsomes and expressed cytochrome P450 enzymes: major roles for CYP2J2 and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Carebastine - AdisInsight [adisinsight.springer.com]

- 11. What is the mechanism of Ebastine? [synapse.patsnap.com]

- 12. Overview of allergic mechanisms. Ebastine has more than an antihistamine effect - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of Carebastine-d5 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of Carebastine-d5, a deuterated analog of Carebastine, in various organic solvents. This information is critical for researchers and professionals involved in the development of drug formulations, analytical method development, and pharmacokinetic studies. While comprehensive quantitative data for this compound is limited in publicly available literature, this guide consolidates the existing information and provides a standardized experimental protocol for its determination.

Core Data Presentation: Solubility of this compound and Carebastine

The following table summarizes the available solubility data for both this compound and its non-deuterated counterpart, Carebastine. It is important to note that the physicochemical properties of deuterated and non-deuterated compounds are generally very similar; however, minor differences in solubility can exist. The data for Carebastine is provided as a reference.

| Compound | Solvent | Solubility | Concentration (mM) | Notes |

| This compound | Dimethyl Sulfoxide (DMSO) | 10 mM | 10 | Quantitative |

| This compound | Chloroform | Slightly soluble | - | Qualitative[1] |

| This compound | Ethyl Acetate | Slightly soluble | - | Qualitative[1] |

| Carebastine | Dimethylformamide (DMF) | 25 mg/ml | ~50.04 | Quantitative |

| Carebastine | Dimethyl Sulfoxide (DMSO) | 2 mg/ml | ~4.00 | Quantitative |

| Carebastine | Ethanol | 2 mg/ml | ~4.00 | Quantitative |

Note: The conversion to mM for Carebastine is based on its molecular weight of 499.64 g/mol .

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The most reliable and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is based on established guidelines for active pharmaceutical ingredients (APIs).

1. Materials and Equipment:

-

This compound (solid form)

-

Selected organic solvents (high purity)

-

Glass vials or flasks with screw caps

-

Orbital shaker or rotator capable of constant agitation and temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or other validated analytical instrumentation.

-

Volumetric flasks and pipettes

-

Analytical balance

2. Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure that saturation is reached.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been achieved (i.e., the concentration of the solute in the solution no longer increases).

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle. For complete separation of the solid and liquid phases, centrifuge the samples at a high speed.

-

Sample Collection and Preparation: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: If necessary, accurately dilute the filtered solution with the respective solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted samples using a validated HPLC method or another suitable analytical technique.

-

Calculation: Calculate the solubility of this compound in each solvent, taking into account any dilution factors. The results are typically expressed in mg/mL or moles/L (M).

Mandatory Visualization: Experimental Workflow

The following diagram illustrates the workflow for the determination of this compound solubility using the shake-flask method.

Caption: Workflow for determining the solubility of this compound.

References

Methodological & Application

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Carebastine in Human Plasma Using Carebastine-d5

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating second-generation H1 histamine receptor antagonist.[1][2] After oral administration, ebastine undergoes rapid and extensive first-pass metabolism to carebastine, which is primarily responsible for the antihistaminic activity.[3] Therefore, the accurate quantification of carebastine in biological matrices is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. This application note describes a detailed, robust, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of carebastine in human plasma. The method utilizes a stable isotope-labeled internal standard, Carebastine-d5, to ensure high accuracy and precision. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and method validation parameters.

Experimental Protocols

This section provides a detailed methodology for the key experiments involved in the LC-MS/MS analysis of carebastine.

1. Materials and Reagents

-

Analytes: Carebastine and this compound (internal standard, IS) reference standards.

-

Reagents: HPLC-grade methanol, acetonitrile, formic acid, and ammonium acetate. Ultrapure water.

-

Biological Matrix: Drug-free human plasma with K2EDTA as an anticoagulant.

2. Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions: Prepare primary stock solutions of carebastine and this compound in methanol at a concentration of 1 mg/mL.

-

Working Solutions: Prepare serial dilutions of the carebastine stock solution with a 50:50 methanol:water mixture to create working solutions for calibration standards and quality control samples. Prepare a working solution of this compound at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate carebastine working solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.

3. Sample Preparation (Protein Precipitation)

Protein precipitation is a simple and rapid method for sample cleanup.

-

Aliquot 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the this compound working solution (internal standard).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system.

4. LC-MS/MS Instrumentation and Conditions

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

-

Liquid Chromatography (LC)

-

Column: A reversed-phase C18 column (e.g., Synergi Hydro-RP 80A, 50 mm × 2.0 mm, 4 µm) is suitable.[4]

-

Mobile Phase: A gradient elution using 0.1% formic acid in 5 mM ammonium acetate (Mobile Phase A) and methanol (Mobile Phase B) can be employed.[4]

-

Flow Rate: A flow rate of 0.4 mL/min is recommended.[4]

-

Column Temperature: Maintain the column at 40°C.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometry (MS/MS)

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The following precursor to product ion transitions should be monitored:

-

Instrument Parameters: Optimize gas flows (nebulizer, heater, curtain, and collision) and temperatures (ion spray) to achieve maximum signal intensity.[5]

-

Data Presentation

The quantitative data for this LC-MS/MS method for carebastine is summarized in the tables below.

Table 1: Chromatographic and Mass Spectrometric Parameters

| Parameter | Value |

| LC Column | Synergi Hydro-RP 80A (4 µm, 50 mm × 2.0 mm)[4] |

| Mobile Phase A | 0.1% Formic Acid in 5 mM Ammonium Acetate[4] |

| Mobile Phase B | Methanol[4] |

| Flow Rate | 0.4 mL/min[4] |

| Ionization Mode | ESI Positive[5] |

| MRM Transition (Carebastine) | m/z 500.3 → 233.1[5] |

| MRM Transition (this compound) | m/z 505.4 → 233.2[5] |

Table 2: Method Validation Summary

| Validation Parameter | Result |

| Linearity Range | 1.00 - 300 ng/mL[4][5] |

| Lower Limit of Quantification (LLOQ) | 1.00 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | Within ±15% |

| Recovery (Carebastine) | 90.1% - 101.8%[5] |

| Recovery (this compound) | ~92.6%[5] |

Mandatory Visualization

The following diagrams illustrate the key workflows in this application note.

Caption: Workflow for the protein precipitation sample preparation method.

Caption: The analytical workflow of the LC-MS/MS system.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

Protocol for the Quantification of Carebastine using Carebastine-d5 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the use of Carebastine-d5 as an internal standard in the quantitative analysis of Carebastine in biological matrices, particularly human plasma. The methodology is based on validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques.

Introduction

Carebastine is the active carboxylic acid metabolite of Ebastine, a second-generation H1 histamine antagonist.[1][2][3] Accurate quantification of Carebastine in biological samples is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative mass spectrometry.[4][5] Deuterated internal standards co-elute with the analyte and have nearly identical chemical and physical properties, which allows them to compensate for variability in sample preparation, chromatography, and ionization, leading to improved accuracy and precision of the analytical method.[6][7] this compound is intended for use as an internal standard for the quantification of Carebastine by GC- or LC-MS.[2]

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of Carebastine using this compound as an internal standard.

Materials and Reagents

-

Carebastine analytical standard

-

This compound (Internal Standard - IS)

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water

-

Human plasma (with K2EDTA as anticoagulant)[8]

-

Solid Phase Extraction (SPE) cartridges (e.g., Strata-X-C) or protein precipitation reagents (e.g., trichloroacetic acid, acetonitrile)[8]

Instrumentation

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

-

Analytical column (e.g., BDS Hypersil C18, 50 mm × 4.6 mm, 5 µm; Synergi Hydro-RP 80A, 50 mm x 2.0 mm, 4 µm)[8][9]

Preparation of Stock and Working Solutions

-

Carebastine Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Carebastine in methanol.

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol. A stock solution can be made by dissolving the this compound in a chosen solvent, which should be purged with an inert gas.

-

Working Standard Solutions: Prepare serial dilutions of the Carebastine stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards.

-

Internal Standard Working Solution: Dilute the this compound stock solution with the same diluent to a final concentration of approximately 20-100 ng/mL.[8]

Sample Preparation

Two common methods for sample preparation are Solid Phase Extraction (SPE) and Protein Precipitation (PP).

-

To 200 µL of plasma sample, add 50 µL of the Internal Standard working solution and vortex.

-

Condition an SPE cartridge (e.g., Strata-X-C) with 1.0 mL of methanol followed by 1.0 mL of water.

-

Load the plasma sample onto the conditioned cartridge.

-

Wash the cartridge with 2 x 1.0 mL of water.

-

Dry the cartridge under nitrogen for 2 minutes.

-

Elute the analytes with 500 µL of the mobile phase.

-

Inject an aliquot (e.g., 5 µL) into the LC-MS/MS system.

-

To a volume of plasma, add a precipitating agent (e.g., three volumes of acetonitrile or methanol).

-

Add the Internal Standard working solution.

-

Vortex vigorously to precipitate proteins.

-

Centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Conditions

The following are example LC-MS/MS conditions that can be optimized for specific instrumentation.

Liquid Chromatography:

| Parameter | Condition 1 | Condition 2 |

| Column | BDS Hypersil C18 (50 mm × 4.6 mm, 5 µm)[8] | Synergi Hydro-RP 80A (50 mm × 2.0 mm, 4 µm)[9] |

| Mobile Phase A | Acetonitrile:Buffer (80:20 v/v) with 0.1% Formic Acid[8] | 0.1% Formic acid in 5 mM Ammonium Acetate[9] |

| Mobile Phase B | - | 100% Methanol[9] |

| Flow Rate | 0.6 mL/min[8] | 0.4 mL/min[9] |

| Injection Volume | 5 µL[8] | Not Specified |

| Gradient | Isocratic | Gradient[9] |

Mass Spectrometry:

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[8] |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | See Table 1 |

Table 1: Example MRM Transitions for Carebastine and this compound

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Carebastine | 500.6 | 167.1[10] |

| This compound | 504.7 | To be determined empirically |

Note: The product ion for this compound should be determined by infusing the standard into the mass spectrometer to identify the most stable and intense fragment ion.

Data Analysis and Quantitative Data Summary

The concentration of Carebastine in the samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. A linear regression with a weighting factor (e.g., 1/x²) is typically used.[8]

Table 2: Summary of Method Validation Parameters from Literature

| Parameter | Ebastine | Carebastine | Reference |

| Linearity Range (ng/mL) | 0.051 - 31.099 | 1.013 - 1005.451 | [8] |

| 0.01 - 8.0 | 1.00 - 300 | [9] | |

| 0.1 - 10 | 0.2 - 200 | [10][11] | |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 0.1 | 0.2 | [11] |

| Inter- and Intra-day Precision (CV%) | < 15% | < 15% | [11] |

| Accuracy | 85-115% | 85-115% | [11] |

| Extraction Recovery | ~60.0% | ~60.3% | [11] |

Visualizations

Experimental Workflow

Caption: Workflow for the quantification of Carebastine using this compound.

Signaling Pathway (Illustrative)

The following diagram illustrates the concept of using an internal standard to correct for variations in the analytical process.

Caption: Role of an internal standard in correcting analytical variability.

References

- 1. This compound - Immunomart [immunomart.org]

- 2. glpbio.com [glpbio.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 5. scispace.com [scispace.com]

- 6. texilajournal.com [texilajournal.com]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. ijpsdronline.com [ijpsdronline.com]

- 9. Method development and validation for simultaneous determination of ebastine and its active metabolite carebastine in human plasma by liquid chromatography-tandem mass spectrometry and its application to a clinical pharmacokinetic study in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Application Note: Plasma Sample Preparation for the Bioanalysis of Carebastine

Audience: Researchers, scientists, and drug development professionals.

Introduction: Carebastine is the active carboxylic acid metabolite of ebastine, a non-sedating, second-generation H1 histamine receptor antagonist. Accurate quantification of Carebastine in plasma is crucial for pharmacokinetic, bioequivalence, and toxicokinetic studies. Effective sample preparation is a critical step to remove interfering substances from the plasma matrix, such as proteins and phospholipids, thereby enhancing the accuracy, precision, and sensitivity of analytical methods like Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). This document provides detailed protocols for three common sample preparation techniques: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

Sample Preparation Techniques: A Comparative Overview

The choice of sample preparation technique depends on factors such as the desired level of cleanliness, recovery, sample throughput, and cost. Below is a summary of quantitative data from validated methods for Carebastine analysis.

Table 1: Comparison of Sample Preparation Techniques for Carebastine Plasma Analysis

| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |

| Linearity Range (ng/mL) | 1.00 - 300 | 0.5 - 100[1] | 1.013 - 1005.451[2] |

| Lower Limit of Quantification (LLOQ) (ng/mL) | 1.00[3] | 0.5[1] | 0.2[4] |

| Extraction Recovery (%) | 90.1% - 101.8%[3] | Not explicitly stated for Carebastine | ~60.3%[4] |

| Intra-day Precision (% CV) | 8.65%[2] | < 12.5%[5] | Not explicitly stated for Carebastine |

| Accuracy (%) | 105.22%[2] | > 88%[5] | Not explicitly stated for Carebastine |

Experimental Protocols & Workflows

Protein Precipitation (PPT)

PPT is a rapid and straightforward method for removing the majority of proteins from plasma samples. It involves adding a water-miscible organic solvent, typically acetonitrile, to the plasma, which causes proteins to denature and precipitate.[6][7]

Protocol: Protein Precipitation with Acetonitrile

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the thawed plasma sample to ensure homogeneity.[8]

-

Pipette 100 µL of the plasma sample into a clean microcentrifuge tube.

-

Add 50 µL of the internal standard (IS) solution.

-

Add 250 µL of cold acetonitrile to the tube to precipitate the plasma proteins.[8]

-

Vortex the mixture vigorously for approximately 30 seconds to ensure thorough mixing.

-

Centrifuge the sample at high speed (e.g., 14,800 rpm) for 2-5 minutes to pellet the precipitated proteins.[8]

-

Carefully collect the supernatant and transfer it to a clean vial for analysis by LC-MS/MS.

Liquid-Liquid Extraction (LLE)

LLE separates analytes from interferences by partitioning them between two immiscible liquid phases. An organic solvent is added to the aqueous plasma sample, and the analyte of interest preferentially moves into the organic phase, which is then separated for analysis.

Protocol: Liquid-Liquid Extraction with Ethyl Acetate

-

Pipette a known volume of plasma (e.g., 200 µL) into a clean tube.

-

Add the internal standard solution.

-

Add a specified volume of ethyl acetate (e.g., 1 mL). This method has been described as a simple single-step extraction.[1]

-

Vortex the mixture for 1-2 minutes to facilitate the extraction of Carebastine into the organic layer.

-

Centrifuge the sample for 5-10 minutes to achieve complete phase separation.

-

Carefully transfer the upper organic layer (ethyl acetate) to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of acetonitrile:water 50:50, v/v) before injection into the LC-MS/MS system.[5]

Solid-Phase Extraction (SPE)

SPE is a highly selective sample cleanup technique that uses a solid sorbent material, packed in a cartridge, to retain the analyte from the plasma sample. Interferences are washed away, and the purified analyte is then eluted with a small volume of organic solvent.[6]

Protocol: Solid-Phase Extraction (SPE)

This protocol is based on the use of Strata-X-C 33 µm polymeric strong cation extraction cartridges.[2]

-

Sample Pre-treatment: To a 200 µL aliquot of plasma, add 50 µL of the internal standard working solution and vortex for 10 seconds.[2]

-

Cartridge Conditioning: Condition the SPE cartridge by passing 1.0 mL of methanol, followed by 1.0 mL of water.[2]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned cartridge.

-

Washing: Wash the cartridge with two aliquots of 1.0 mL of water to remove polar interferences.[2]

-

Drying: Dry the cartridge for approximately 2.0 minutes by applying nitrogen gas or a vacuum.[2]

-

Elution: Elute Carebastine and the internal standard from the cartridge using an appropriate elution solvent (e.g., 1.0 mL of 5% ammonium hydroxide in methanol).

-

Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase for analysis.

Conclusion

The selection of an appropriate sample preparation technique is fundamental to the successful bioanalysis of Carebastine in plasma.

-

Protein Precipitation offers a fast, simple, and high-recovery method suitable for high-throughput screening.[3][7]

-

Liquid-Liquid Extraction provides a cleaner sample than PPT but is more labor-intensive and difficult to automate.[5][6]

-

Solid-Phase Extraction yields the cleanest extracts, minimizing matrix effects and enhancing sensitivity, making it ideal for methods requiring low limits of quantification, though it is often the most time-consuming and costly option.[2][4]

Each protocol presented here has been validated and applied in pharmacokinetic studies, offering researchers reliable starting points for developing and implementing their own bioanalytical methods for Carebastine.

References

- 1. Application of a rapid and selective method for the simultaneous determination of carebastine and pseudoephedrine in human plasma by liquid chromatography-electrospray mass spectrometry for bioequivalence study in Korean subjects - PubMed [pubmed.ncbi.nlm.nih.gov]